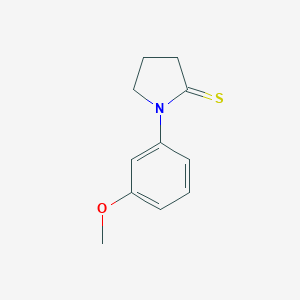
1-(3-Methoxyphenyl)pyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)pyrrolidine-2-thione, also known as MPTP, is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MPTP has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are mediated through the inhibition of the NF-κB signaling pathway. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to have various biochemical and physiological effects. It has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methoxyphenyl)pyrrolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1-(3-Methoxyphenyl)pyrrolidine-2-thione is also stable under various conditions, making it suitable for long-term storage. However, one limitation of 1-(3-Methoxyphenyl)pyrrolidine-2-thione is its low solubility in water, which could affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methoxyphenyl)pyrrolidine-2-thione. One area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases. Another area of research is to explore its mechanism of action and identify the molecular targets involved. Furthermore, the development of more soluble derivatives of 1-(3-Methoxyphenyl)pyrrolidine-2-thione could improve its bioavailability and enhance its therapeutic potential.
Conclusion
In conclusion, 1-(3-Methoxyphenyl)pyrrolidine-2-thione is a promising compound for scientific research due to its antioxidant, anti-inflammatory, and antitumor properties. Its potential applications in various fields make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and identify its molecular targets.
Synthesemethoden
1-(3-Methoxyphenyl)pyrrolidine-2-thione can be synthesized through a two-step process involving the reaction of 3-methoxybenzaldehyde with thiourea, followed by cyclization with propanediamine. The resulting product is a white crystalline powder with a melting point of 118-120°C.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)pyrrolidine-2-thione has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is its use as an antioxidant. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Another area of research is its anti-inflammatory properties. 1-(3-Methoxyphenyl)pyrrolidine-2-thione has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
1-(3-Methoxyphenyl)pyrrolidine-2-thione has also been found to exhibit antitumor properties. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. This makes it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
116614-76-7 |
|---|---|
Produktname |
1-(3-Methoxyphenyl)pyrrolidine-2-thione |
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-13-10-5-2-4-9(8-10)12-7-3-6-11(12)14/h2,4-5,8H,3,6-7H2,1H3 |
InChI-Schlüssel |
LVILCODMVFOMHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCCC2=S |
Synonyme |
2-Pyrrolidinethione, 1-(3-methoxyphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




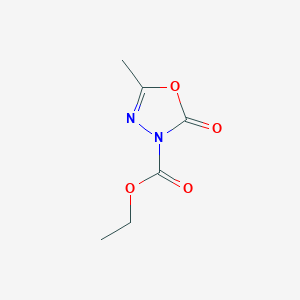

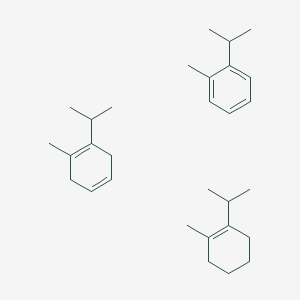


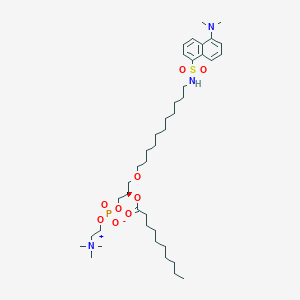
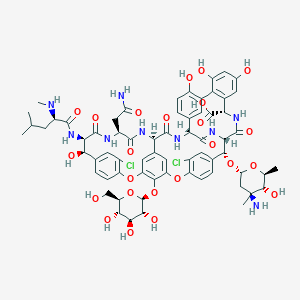
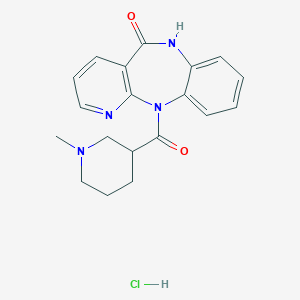
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
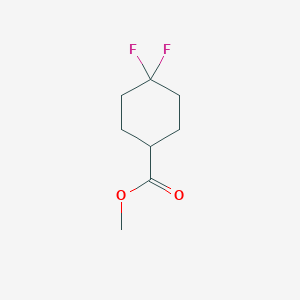
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)